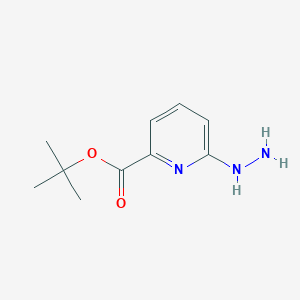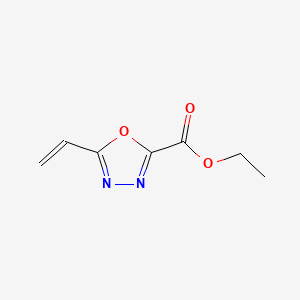![molecular formula C8H13NO2 B13466113 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclo[3.1.1]heptane framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in a moderate yield . Another approach involves the use of mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable approach developed for 3-azabicyclo[3.1.1]heptanes can be adapted for industrial purposes. This involves the reduction of spirocyclic oxetanyl nitriles and the use of photocatalytic conditions to achieve large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The reduction of nitriles to amines using NaBH4 and CoCl2.
Substitution: Photocatalytic Minisci-like reactions to introduce heterocycles at the bridgehead position.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), cobalt(II) chloride (CoCl2), methanol, reflux conditions.
Substitution: N-hydroxyphthalimide esters, organic photocatalysts, mild photocatalytic conditions.
Major Products Formed
Reduction: Amines derived from the reduction of nitriles.
Substitution: Heterocycle-functionalized bicyclo[3.1.1]heptanes.
Aplicaciones Científicas De Investigación
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for meta-substituted benzenes, improving metabolic stability and lipophilicity of drug candidates.
Drug Design: Incorporated into the structure of antihistamine drugs like Rupatidine, replacing the pyridine fragment.
Chemical Biology: Utilized in the synthesis of heterocycle-functionalized structures relevant in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its ability to mimic the fragment of meta-substituted benzenes. This mimicry is due to the similar angles between the exit vectors and the distance between substituents, which allows it to interact with molecular targets in a manner similar to meta-substituted benzenes . The incorporation of this compound into drug structures can lead to improved physicochemical properties and enhanced biological activity .
Comparación Con Compuestos Similares
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is compared with other similar compounds such as:
Bicyclo[3.1.1]heptanes: These compounds also mimic meta-substituted benzenes but lack the nitrogen atom in the structure.
Bicyclo[2.2.2]octanes: Another class of bioisosteres used in drug design.
Bicyclo[1.1.1]pentanes: Known for their use in medicinal chemistry as bioisosteres.
The uniqueness of this compound lies in its nitrogen incorporation, which provides additional opportunities for chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-7-2-8(3-7,6(10)11)5-9-4-7/h9H,2-5H2,1H3,(H,10,11) |
Clave InChI |
DDDRVSRYCLYJQU-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(CNC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)


![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)



![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)




